molecular formula C11H13BrO2 B14018293 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Cat. No.: B14018293
M. Wt: 257.12 g/mol
InChI Key: MOBKHPCWHUPZGU-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a bromo and ethyl group at the 3- and 5-positions of the phenyl ring, respectively. The 1,3-dioxolane moiety is a five-membered cyclic acetal, which confers stability and modulates physicochemical properties such as solubility and reactivity.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromo-5-ethylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-2-8-5-9(7-10(12)6-8)11-13-3-4-14-11/h5-7,11H,2-4H2,1H3

InChI Key

MOBKHPCWHUPZGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C2OCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane typically involves:

  • Starting from a suitably substituted brominated aromatic aldehyde or aromatic precursor.
  • Protection of the aldehyde group by formation of a 1,3-dioxolane ring via reaction with ethylene glycol under acid catalysis.
  • Control of reaction conditions to optimize yield and purity.

This approach is consistent with general methods for preparing aryl dioxolanes, where the aldehyde functionality is protected as an acetal (dioxolane) to enable further functional group transformations or to stabilize the molecule.

Specific Preparation Methodologies

Protection of Aromatic Aldehyde via Dioxolane Formation

A well-documented method for synthesizing aryl-1,3-dioxolanes involves the reaction of the corresponding aromatic aldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in an inert organic solvent like toluene under reflux with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.

Example procedure adapted from literature:

Reagents and Conditions Details
Aromatic aldehyde (e.g., 3-bromo-5-ethylbenzaldehyde) 1 equivalent
Ethylene glycol 4–10 equivalents
Acid catalyst (p-toluenesulfonic acid) 0.1 equivalent
Solvent Toluene
Temperature Reflux (~130–135 °C)
Time 12–36 hours (monitored by TLC)
Work-up Cooling, quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration under reduced pressure
Purification Silica gel chromatography or recrystallization
Yield 38.5% to 58% depending on conditions and scale

Notes:

  • The reaction time and temperature are critical to ensure complete conversion of the aldehyde to the dioxolane.
  • Water removal via Dean-Stark apparatus is essential to shift equilibrium.
  • The crude product may contain residual starting material or side products; purification is necessary for analytical grade material.

Synthesis of the Aromatic Aldehyde Precursor

The aromatic aldehyde precursor, 3-bromo-5-ethylbenzaldehyde, can be synthesized by selective bromination of 5-ethylbenzaldehyde or via other aromatic substitution methods. Bromination typically uses bromine or bromine equivalents under controlled conditions to achieve regioselectivity.

Alternatively, the aldehyde can be introduced via oxidation of the corresponding methyl group or via formylation reactions such as the Vilsmeier-Haack reaction on the appropriately substituted aromatic ring.

Alternative Synthetic Routes and Related Preparations

Preparation of Bromoacetaldehyde Ethylene Glycol Acetal (Bromoacetaldehyde Condensed Ethandiol)

A closely related compound, bromoacetaldehyde condensed with ethylene glycol (a dioxolane derivative), is prepared by the condensation of acetaldehyde, ethylene glycol, and bromine in a one-pot reaction under controlled temperature (0–10 °C). This method uses a molar ratio of ethylene glycol:acetaldehyde:bromine of approximately 2–4:1:1–1.5 and reaction times of 2–4 hours. After completion, vacuum fractionation isolates the product with high purity (>95%).

This method highlights the importance of temperature control and stoichiometry in preparing brominated dioxolane derivatives, principles applicable to the synthesis of this compound.

Use of Oxidizing Agents in Bromination Steps

In some synthetic routes, oxidizing agents such as potassium persulfate are employed to facilitate bromination or related oxidative transformations on aromatic rings. The oxidant is used in controlled equivalents (1.0–2.0 eq, preferably 1.3–1.7 eq) in organic solvents with acid addition and heating to achieve selective bromination.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Comments Yield Range
Aromatic aldehyde synthesis Bromination/formylation of ethylbenzene derivative Control regioselectivity, mild conditions preferred Variable
Aldehyde protection to dioxolane Ethylene glycol, p-toluenesulfonic acid, toluene, reflux with Dean-Stark Removal of water critical, acid catalysis required 38.5%–58%
One-pot bromoacetaldehyde acetal synthesis Acetaldehyde, ethylene glycol, bromine, 0–10 °C, 2–4 h Vacuum fractionation for purification >95% purity
Bromination with oxidizing agents Potassium persulfate, acid, organic solvent, heating Controlled equivalents crucial Not specified

Analytical and Purification Considerations

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: Flash chromatography on silica gel or recrystallization from solvents such as water/ethyl alcohol mixtures improves purity.
  • Characterization: Proton nuclear magnetic resonance spectroscopy (1H NMR) confirms the formation of dioxolane ring and substitution pattern. Residual aldehyde proton signals (~9.98 ppm) indicate incomplete conversion.
  • Drying: Proper drying of samples is essential to avoid solvent peak interference in NMR spectra.

Professional and Industrial Relevance

The described preparation methods are scalable and suitable for industrial synthesis due to:

  • Use of readily available and inexpensive starting materials (ethylene glycol, aromatic aldehydes).
  • Mild reaction conditions (reflux in toluene, room temperature to moderate heating).
  • One-pot procedures reducing purification steps and waste.
  • Compatibility with further functionalization steps in pharmaceutical or fine chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dioxolane ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₁₁H₁₃BrO₂ ~257.1 3-Br, 5-C₂H₅ on phenyl Potential pharma/agrochemicals Inferred
2-(3-Bromophenyl)-1,3-dioxolane C₉H₉BrO₂ 229.07 3-Br on phenyl Intermediate in organic synthesis
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane C₁₁H₁₂BrFO₃ 291.12 3-Br, 5-F on phenoxy-ethyl chain Specialty chemicals
2-(2-Bromopropyl)-1,3-dioxolane C₆H₁₁BrO₂ 195.05 2-Br on propyl chain Synthetic intermediate
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) C₁₂H₁₆N₄O₄ 296.28 Theophylline-linked methyl group Bronchospasmolytic agent

Key Observations :

  • Bromine at the 3-position is common across analogs, contributing to electrophilic reactivity .
  • Synthesis : Most analogs are synthesized via acetal formation (e.g., protection of aldehydes with ethylene glycol ) or Pd-catalyzed coupling reactions . The ethyl group may be introduced via Friedel-Crafts alkylation or cross-coupling.

Physicochemical Properties

  • Stability : The 1,3-dioxolane ring is stable under neutral conditions but depolymerizes in strong acids (e.g., camphorsulfonic acid) . Substituents like bromine may slightly destabilize the ring due to electron-withdrawing effects.
  • Solubility : Ethyl groups increase hydrophobicity compared to polar substituents (e.g., -OCH₃ in ), as seen in the logP values of similar compounds .

Research Findings and Data

Spectral Data Comparison

  • NMR Shifts: For 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane , protons on the dioxolane ring resonate at δ 4.0–4.5 ppm (¹H NMR). Bromine and ethyl groups in the target compound would deshield adjacent protons, shifting signals upfield compared to non-brominated analogs.
  • Mass Spectrometry: The molecular ion peak for 2-(3-bromo-5-fluorophenoxy)ethyl-1,3-dioxolane is observed at m/z 291.12 , consistent with its formula. The target compound’s expected molecular ion would appear near m/z 257.1.

Depolymerization and Reactivity

Poly(1,3-dioxolane) depolymerizes quantitatively under acidic conditions , but small-molecule derivatives like the target compound are more stable. Bromine’s presence may facilitate nucleophilic aromatic substitution reactions, enabling further functionalization .

Biological Activity

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is a synthetic organic compound characterized by a five-membered cyclic ether structure containing two oxygen atoms. The presence of bromine and ethyl substituents on the phenyl ring enhances its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₂
  • Molar Mass : Approximately 257.13 g/mol
  • Structure : The compound features a dioxolane ring with a bromine atom and an ethyl-substituted phenyl group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The halogen substituents are believed to enhance its interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 1,3-dioxolanes, including variations like this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Pseudomonas aeruginosa625 µg/mL
Escherichia coliNo significant activity

The presence of bromine enhances the compound's binding affinity to bacterial enzymes, affecting their metabolic pathways and leading to bactericidal effects .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, it has demonstrated selective cytotoxicity towards A549 (human lung adenocarcinoma) with IC₅₀ values below 10 µM . This suggests potential as a lead compound in developing new anticancer therapies.

The biological activity of this compound is largely attributed to its interaction with cellular targets such as enzymes or receptors. The halogen substituents can modulate the compound's binding affinity and selectivity towards these targets, influencing various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors to alter signaling pathways related to cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis of various dioxolanes revealed that compounds with halogen substituents exhibited enhanced antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa compared to non-halogenated analogs.
  • Cytotoxicity Assays : In vitro assays showed that derivatives of 1,3-dioxolanes could significantly inhibit the growth of human cancer cell lines, indicating their potential as therapeutic agents .

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